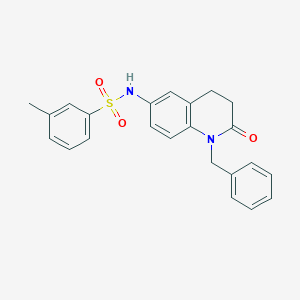

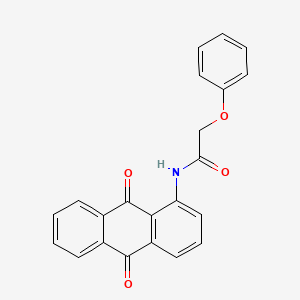

![molecular formula C21H20N4O5S B2414671 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)pipérazine-1-carbonyl)oxazol-2-yl)thiophène-3-carboxamide CAS No. 1351644-78-4](/img/structure/B2414671.png)

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)pipérazine-1-carbonyl)oxazol-2-yl)thiophène-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.

BenchChem offers high-quality N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

La structure du composé suggère un potentiel en tant qu’agent anticancéreux. Les chercheurs ont conçu et synthétisé une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des moitiés hétéroaryles 3-N-fusionnées en se basant sur des rapports de littérature sur l’activité des indoles contre les lignées cellulaires cancéreuses. Ces dérivés ont été évalués pour leurs effets anticancéreux contre les cellules de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM). Notamment, des composés comme le 3-N-benzo[1,2,5]oxadiazole 17 et le 3-N-2-méthylquinoléine 20 ont présenté des valeurs d’IC50 prometteuses (allant de 328 à 644 nM) contre les cellules CCRF-CEM et MIA PaCa-2. Des études mécanistiques ont révélé un arrêt du cycle cellulaire en phase S et une induction de l’apoptose dans les cellules CCRF-CEM .

Traitement de la polyarthrite rhumatoïde

La structure du composé ressemble à certains médicaments anti-inflammatoires. Par exemple, il présente des similitudes avec l’acide benzo[d][1,3]dioxol-5-yl-2-(6-méthoxynaphtalène-2-yl)propanoïque, qui est utilisé pour traiter la polyarthrite rhumatoïde et l’arthrose . Enquêter sur son efficacité dans des modèles précliniques d’arthrite pourrait fournir des informations précieuses.

Propriétés antitumorales

Semblable à d’autres composés à base d’indole, cette molécule pourrait présenter des effets antitumoraux. Les chercheurs ont synthétisé de nouvelles N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines et évalué leurs activités antitumorales contre diverses lignées cellulaires cancéreuses. Certains composés ont démontré de puissantes propriétés d’inhibition de la croissance avec des valeurs d’IC50 inférieures à 5 µM .

Développement potentiel de médicaments

Les études de la littérature soulignent l’importance des cinnamides substitués. La structure unique du composé, en particulier la partie (benzo[1,3]dioxol-5-yl)méthylène, suggère un potentiel en tant que futur candidat médicament. Une exploration plus approfondie de ses propriétés pharmacologiques et une optimisation pourraient conduire à de nouveaux agents thérapeutiques .

Applications électrochimiques

Dans une étude récente, des chercheurs ont modifié une électrode de carbone vitreux (GCE) avec des dérivés de (E)-N’-(benzo[d]dioxol-5-ylméthylène)-4-méthyl-benzènesulfonohydrazide pour créer un capteur Pb2+ sensible et sélectif. Cette approche électrochimique en conditions ambiantes s’est avérée prometteuse pour la surveillance environnementale et la détection des métaux lourds .

Mécanisme D'action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain

Biochemical Pathways

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.

Result of Action

Similar compounds have been reported to exhibit excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats

Propriétés

IUPAC Name |

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c26-19(15-3-8-31-12-15)23-21-22-16(11-28-21)20(27)25-6-4-24(5-7-25)10-14-1-2-17-18(9-14)30-13-29-17/h1-3,8-9,11-12H,4-7,10,13H2,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKYCUGTTUAVOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=CSC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

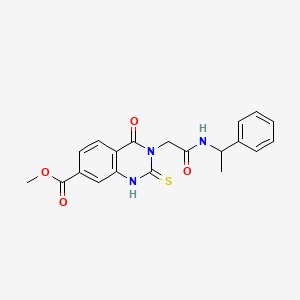

![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)

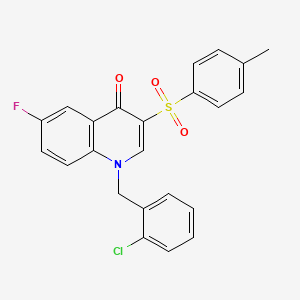

![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)

![2-Methyl-4-{[1-(pyridine-4-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2414603.png)

![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide](/img/structure/B2414607.png)

![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)